JNJ-18038683

Descripción

Propiedades

IUPAC Name |

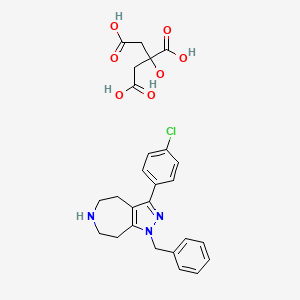

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQZMBPDLFAJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851376-05-1 | |

| Record name | JNJ-18038683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-18038683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-18038683: A Technical Guide to its Mechanism of Action in Neurons as a 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of neurological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, focusing on its interaction with the 5-HT7 receptor and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT7 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and blockade of the 5-HT7 receptor. As a competitive antagonist, this compound prevents the endogenous ligand, serotonin (5-HT), from activating the receptor, thereby inhibiting its downstream signaling cascades. Preclinical studies have demonstrated its efficacy in models of depression and its ability to modulate rapid eye movement (REM) sleep.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with the 5-HT7 receptor.

Table 1: Radioligand Binding Affinity of this compound for 5-HT7 Receptors [2]

| Receptor Species | Cell Line/Tissue | Radioligand | pKi (mean ± SEM) | Ki (nM) |

| Rat (recombinant) | HEK293 cells | [³H]5-CT | 8.19 ± 0.02 | ~6.46 |

| Human (recombinant) | HEK293 cells | [³H]5-CT | 8.20 ± 0.01 | ~6.31 |

| Rat (native) | Thalamus membranes | [³H]5-CT | 8.50 ± 0.20 | ~3.16 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. [³H]5-CT (5-carboxamidotryptamine) is a commonly used radioligand for 5-HT7 receptors.

Table 2: Functional Antagonist Potency of this compound at 5-HT7 Receptors [2]

| Receptor Species | Cell Line | Assay Type | pKB |

| Rat (recombinant) | HEK293 cells | Adenylyl Cyclase | In good agreement with pKi |

| Human (recombinant) | HEK293 cells | Adenylyl Cyclase | In good agreement with pKi |

pKB is the negative logarithm of the antagonist dissociation constant (KB) determined from functional assays, indicating the concentration of antagonist required to shift the agonist dose-response curve.

This compound also exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, with a reported 10-fold lower affinity for the 5-HT6 receptor.[3]

Modulation of Neuronal Signaling Pathways

The antagonism of the 5-HT7 receptor by this compound leads to the inhibition of two primary downstream signaling pathways in neurons: the canonical Gs-protein coupled pathway and the non-canonical G12-protein coupled pathway.

Canonical Gs-cAMP-PKA Pathway

The 5-HT7 receptor is classically coupled to a stimulatory G-protein (Gs). Activation of this pathway by serotonin leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately influencing neuronal excitability and function. By blocking this pathway, this compound prevents these downstream effects.

References

The Discovery and Development of JNJ-18038683: A 5-HT7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered and developed by Johnson & Johnson. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It covers the medicinal chemistry and synthesis, in vitro and in vivo pharmacology, pharmacokinetic properties, and the findings from clinical trials in major depressive disorder and bipolar disorder. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to offer a thorough understanding of this investigational compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

The serotonin 5-HT7 receptor has emerged as a promising target for the treatment of mood disorders. Preclinical evidence suggests that blockade of the 5-HT7 receptor can produce antidepressant-like effects and modulate sleep architecture, particularly rapid eye movement (REM) sleep, which is often dysregulated in depression.[1][2] The discovery of this compound was driven by the therapeutic potential of 5-HT7 antagonism. The compound was identified as a potent and selective antagonist with the potential to offer a novel mechanistic approach for treating depression and other central nervous system disorders.[3]

Medicinal Chemistry and Synthesis

This compound, chemically known as 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, was developed through a focused medicinal chemistry effort. A scalable synthesis route for this compound has been described, which involves the regioselective assembly of a pyrazole ring fused to an azepine ring. A key step in this synthesis is a palladium coupling reaction to introduce the aryl ring via a pyrazole triflate, followed by a selective alkylation to install the benzyl moiety on the pyrazole nitrogen.[1]

In Vitro Pharmacology

Binding Affinity

This compound is a potent and selective antagonist of the human 5-HT7 receptor. The levorotatory enantiomer of a related compound demonstrated a high affinity for the 5-HT7 receptor with a Ki of 1.2 nM.[4] The primary publication on this compound reports a pKi value of 8.2 for the human 5-HT7 receptor.[5] The compound exhibits selectivity over the 5-HT6 receptor, binding with 10-fold lower affinity.[3]

Table 1: Binding Affinity (Ki) of this compound and Related Compounds

| Compound | Receptor | Species | Ki (nM) | pKi | Reference |

| This compound | 5-HT7 | Human | - | 8.2 | [5] |

| Levorotatory enantiomer of a related compound | 5-HT7 | - | 1.2 | - | [4] |

| Dextrorotatory enantiomer of a related compound | 5-HT7 | - | 93 | - | [4] |

| This compound | 5-HT6 | - | ~10x lower affinity than 5-HT7 | - | [3] |

Functional Activity

Details on the functional antagonist activity (IC50) of this compound are not extensively provided in the initial search results. However, it is characterized as a potent antagonist.[3] A related compound was noted to have β-arrestin biased functional selectivity for the 5-HT7 receptor.[4]

In Vivo Pharmacology

Preclinical Efficacy Models

In rodent models, this compound demonstrated effects consistent with antidepressant and sleep-modulating properties. The compound was effective in the mouse tail suspension test, a common behavioral screen for antidepressants.[2] Furthermore, administration of this compound in rodents led to an increased latency to REM sleep and a decrease in REM sleep duration, effects that were sustained after repeated administration.[2] It also enhanced serotonin transmission and the antidepressant-like behaviors induced by the selective serotonin reuptake inhibitor (SSRI) citalopram.[2]

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound in preclinical species and humans is not available in the provided search results. Further investigation into specific publications on the pharmacokinetics of this compound would be necessary to populate a detailed table.

Clinical Development

This compound progressed into Phase II clinical trials for the treatment of major depressive disorder (MDD) and bipolar disorder.

Phase I Studies

The provided search results do not contain specific details on the Phase I studies of this compound.

Phase II Study in Major Depressive Disorder (NCT00566202)

A double-blind, active, and placebo-controlled clinical trial was conducted in 225 patients with MDD.[2] The study failed to demonstrate a statistically significant separation from placebo for either this compound or the active comparator, escitalopram, on the primary efficacy endpoints.[2] The authors of the study concluded that it was a failed study lacking assay sensitivity.[2] However, a post-hoc analysis, which removed data from sites with high placebo response rates, suggested a clinically meaningful difference between this compound and placebo.[2]

Phase II Study in Bipolar Disorder (NCT02466685)

This study evaluated the efficacy of this compound in improving cognitive impairment and mood symptoms in patients with stable bipolar disorder.[6][7] The trial, which enrolled 60 patients, did not show a significant difference between this compound and placebo on the primary outcomes related to cognitive function or mood symptoms.[6][7] A statistically significant improvement from baseline was observed in both the this compound and placebo groups, but there was no between-group difference.[6][7]

Table 2: Overview of Phase II Clinical Trials with this compound

| Clinical Trial ID | Indication | Number of Patients | Primary Outcome | Result | Reference |

| NCT00566202 | Major Depressive Disorder | 225 | Change in MADRS score | Failed to separate from placebo | [2] |

| NCT02466685 | Bipolar Disorder (Cognitive Impairment and Mood) | 60 | Improvement in cognitive function and mood | No significant difference from placebo | [6][7] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the blockade of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The downstream signaling of the 5-HT7 receptor is complex and can involve multiple pathways, including the Gs/adenylyl cyclase/cAMP pathway. Blockade of this receptor by an antagonist like this compound would inhibit these downstream signaling events.

Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.

Caption: The development workflow of this compound from preclinical to clinical stages.

Summary and Future Directions

This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has undergone significant preclinical and clinical investigation. While preclinical studies showed promising antidepressant-like and sleep-modulating effects, the compound failed to demonstrate efficacy in Phase II clinical trials for major depressive disorder and bipolar disorder. The failure of the MDD trial was attributed to a lack of assay sensitivity, and the bipolar disorder trial showed no separation from placebo. These outcomes highlight the challenges of translating preclinical findings in psychiatric drug discovery to clinical efficacy. Further research may be needed to fully understand the therapeutic potential of 5-HT7 receptor antagonism and to identify patient populations that may benefit from this mechanism of action.

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for the radioligand binding assays used to determine the Ki values are not fully described in the provided search results. Typically, these assays involve incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Mouse Tail Suspension Test

The specific parameters of the mouse tail suspension test used for this compound are not detailed. In this standard preclinical model of antidepressant activity, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Trial Protocol (NCT00566202 - MDD)

This was a multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled study. Patients with a diagnosis of Major Depressive Disorder were randomized to receive this compound, escitalopram, or placebo. The primary efficacy outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Clinical Trial Protocol (NCT02466685 - Bipolar Disorder)

This was a placebo-controlled, 8-week trial in patients with stable bipolar disorder.[6][7] Participants were assessed using a comprehensive neuropsychological battery to evaluate cognitive function, as well as scales to measure depression and mania (e.g., MADRS and Young Mania Rating Scale).[6][7] The primary outcome was the change in cognitive performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

The Therapeutic Potential of JNJ-18038683: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor that has been investigated for its therapeutic potential in neuropsychiatric disorders, primarily major depressive disorder (MDD) and bipolar disorder. Preclinical studies have demonstrated its ability to modulate sleep architecture and exhibit antidepressant-like effects. However, clinical trials have yielded mixed results, failing to consistently demonstrate efficacy over placebo. This technical guide provides a comprehensive overview of the pharmacological profile, preclinical and clinical data, and the underlying mechanism of action of this compound, offering insights for the research and drug development community.

Introduction

The serotonin (5-HT) system is a key target for the treatment of mood and cognitive disorders. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has emerged as a promising target due to its role in regulating circadian rhythms, sleep, mood, and cognition.[1] this compound was developed by Johnson & Johnson as a potent and selective antagonist for this receptor, with the hypothesis that blocking 5-HT7 receptor activity could offer therapeutic benefits in conditions like depression and bipolar disorder.[2]

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human and rat 5-HT7 receptors. Its pharmacological activity has been characterized through in vitro binding and functional assays.

Data Presentation: In Vitro Pharmacology of this compound

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| pKi | 5-HT7 | Human | 8.20 ± 0.01 | Radioligand Binding ([³H]5-CT) | [3] |

| 5-HT7 | Rat | 8.19 ± 0.02 | Radioligand Binding ([³H]5-CT) | [3] | |

| 5-HT7 (native) | Rat (Thalamus) | 8.50 ± 0.20 | Radioligand Binding ([³H]5-CT) | [3] | |

| Ki | 5-HT7 | Human | ~6.31 nM | Calculated from pKi | |

| 5-HT7 | Rat | ~6.46 nM | Calculated from pKi | ||

| 5-HT7 (native) | Rat (Thalamus) | ~3.16 nM | Calculated from pKi | ||

| pKB | 5-HT7 | Human | In good agreement with pKi | Adenylyl Cyclase Functional Assay | [3] |

| 5-HT7 | Rat | In good agreement with pKi | Adenylyl Cyclase Functional Assay | [3] | |

| Selectivity | 5-HT6 | 10x less affinity than for 5-HT7 | [2] |

Mechanism of Action: 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade involving Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function. Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, activating RhoA and Cell division control protein 42 homolog (Cdc42), which are involved in regulating neuronal structure and plasticity.[4] By antagonizing this receptor, this compound is hypothesized to block these downstream signaling events.

Preclinical Evaluation

Preclinical studies in rodents were conducted to assess the in vivo effects of this compound on sleep and depression-like behaviors.

Data Presentation: Preclinical Efficacy of this compound in Rodents

| Model | Species | Effect of this compound | Note | Reference |

| REM Sleep | Rat | Increased latency to REM sleep and decreased REM duration. | Effect maintained after 7 days of administration. | [5] |

| Tail Suspension Test | Mouse | Effective (reduced immobility time). | A model of antidepressant-like activity. | [5] |

| Interaction with Citalopram | Rodents | Enhanced serotonin transmission, antidepressant-like behavior, and REM sleep suppression induced by citalopram. | Suggests potential as an adjunctive therapy. | [5] |

Experimental Protocols

A general workflow for preclinical screening of antidepressant candidates like this compound is depicted below.

-

Radioligand Binding Assay (for Ki determination):

-

Preparation: Cell membranes expressing the 5-HT7 receptor are prepared. A radioligand, such as [³H]5-CT, is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

-

Adenylyl Cyclase Functional Assay (for antagonist potency):

-

Cell Culture: HEK293 cells stably expressing the 5-HT7 receptor are cultured.

-

Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Stimulation: The cells are then stimulated with a 5-HT7 receptor agonist (e.g., 5-HT) to induce adenylyl cyclase activity.

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

-

Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production is determined to calculate the IC50 and subsequently the pKB.

-

-

Mouse Tail Suspension Test:

-

Acclimation: Mice are acclimated to the testing room.

-

Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test.

-

Suspension: Mice are suspended by their tails from a lever, and the duration of immobility is recorded over a 6-minute period.

-

Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Rat REM Sleep Measurement (EEG):

-

Surgery: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

-

Recording: Continuous EEG and EMG recordings are taken to establish a baseline sleep pattern.

-

Administration and Recording: this compound or vehicle is administered, and recordings are continued to assess changes in sleep stages (wakefulness, NREM sleep, REM sleep).

-

Analysis: Sleep parameters, including REM sleep latency and duration, are scored and analyzed.

-

Clinical Development

This compound progressed to Phase II clinical trials for major depressive disorder and bipolar disorder.

Data Presentation: Phase II Clinical Trial Outcomes for this compound

| Indication | Study Identifier | Primary Outcome | Result | Reference |

| Major Depressive Disorder | NCT00566202 | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Did not separate from placebo. A post-hoc analysis suggested a clinically meaningful difference in a subset of patients. | [5] |

| Bipolar Disorder (Cognitive Impairment) | NCT02466685 | Improvement in cognitive impairment | No significant difference compared to placebo on cognitive measures or mood symptoms. | [6][7] |

Clinical Trial Protocols (Summarized)

-

NCT00566202 (Major Depressive Disorder): This was a multicenter, randomized, double-blind, placebo- and active-controlled study in 225 patients with MDD.[5] Patients received this compound, escitalopram, or placebo. The primary efficacy measure was the change in MADRS score from baseline.

-

NCT02466685 (Bipolar Disorder): This was a placebo-controlled, 8-week trial involving 60 patients with stable bipolar disorder.[6][7] The study aimed to evaluate the efficacy of this compound as an adjunctive treatment to improve cognitive impairment and reduce residual depressive symptoms. A comprehensive neuropsychological battery and mood rating scales were used to assess outcomes.

Therapeutic Potential and Future Directions

The therapeutic potential of this compound remains uncertain. While preclinical data were promising, the compound failed to meet its primary endpoints in Phase II clinical trials for both major depressive disorder and bipolar disorder.[5][6][7] The lack of robust efficacy in human studies highlights the translational challenges in neuropsychiatric drug development.

The post-hoc analysis of the MDD trial, which suggested potential efficacy in a subpopulation, indicates that patient stratification based on biomarkers could be a viable strategy for future studies of 5-HT7 antagonists.[5] However, the negative results in the bipolar disorder trial for improving cognition suggest that the pro-cognitive effects observed in preclinical models may not readily translate to this patient population.

Further research is needed to fully elucidate the role of the 5-HT7 receptor in the pathophysiology of mood and cognitive disorders. While this compound itself may not have a clear path forward in its current form, the knowledge gained from its development provides valuable insights for the design and investigation of future 5-HT7 receptor modulators. The exploration of this target in other indications or in combination with other therapeutic agents may yet yield a successful therapeutic strategy.

References

- 1. The Tail Suspension Test [jove.com]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-18038683: A Technical Guide to its Role in Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1] Developed by Janssen Research & Development, this small molecule has been investigated for its potential therapeutic applications in mood and cognitive disorders.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, with a focus on its interaction with serotonergic pathways. Detailed methodologies for key experimental assays are provided, along with a quantitative summary of its receptor binding and functional activity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and the 5-HT7 Receptor

The serotonin (5-HT) system is a critical modulator of numerous physiological and psychological processes, mediated by a diverse family of at least 14 receptor subtypes. The 5-HT7 receptor, one of the most recently identified members, is predominantly expressed in the central nervous system, including the hippocampus, thalamus, and cortex. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Emerging evidence has linked the 5-HT7 receptor to the regulation of mood, circadian rhythms, learning, and memory, making it a compelling target for therapeutic intervention.

This compound has been characterized as a high-affinity antagonist for the 5-HT7 receptor.[4] Its preclinical profile suggests potential efficacy in conditions such as depression and cognitive impairment associated with bipolar disorder.[4][5] This guide will delve into the core pharmacological data that defines the interaction of this compound with the serotonergic system.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Assay System | pKi | Ki (nM) | Selectivity vs. 5-HT7 (Human) |

| 5-HT7 | Human | [³H]5-CT | HEK293 Cells | 8.20 | ~6.3 | - |

| 5-HT7 | Rat | [³H]5-CT | HEK293 Cells | 8.19 | ~6.5 | - |

| 5-HT6 | Not Specified | Not Specified | Not Specified | - | ~63 | ~10-fold |

Note: The Ki value for the 5-HT6 receptor is estimated based on the reported 10-fold lower affinity compared to the 5-HT7 receptor. A comprehensive selectivity panel against other serotonin receptor subtypes and off-target receptors is not publicly available.

Table 2: Functional Antagonist Activity of this compound

| Receptor | Species | Assay Type | Agonist | Measured Effect | pKB | IC50 (nM) |

| 5-HT7 | Human | Adenylyl Cyclase | 5-HT | Inhibition of cAMP production | In good agreement with pKi | Not explicitly stated |

| 5-HT7 | Rat | Adenylyl Cyclase | 5-HT | Inhibition of cAMP production | In good agreement with pKi | Not explicitly stated |

Note: While this compound has been shown to be a potent functional antagonist, the specific IC50 values for the inhibition of 5-HT-stimulated cAMP production are not publicly available.

Signaling Pathways

The 5-HT7 receptor is known to couple to multiple intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase through the Gs alpha subunit. However, evidence also suggests coupling to the G12/13 alpha subunit, which can influence cytoskeletal rearrangement through Rho GTPases.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]

JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-18038683, a selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonist, on the architecture of Rapid Eye Movement (REM) sleep. The information presented herein is a synthesis of key findings from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Action

This compound exerts its effects on REM sleep primarily through its high-affinity antagonism of the 5-HT7 receptor.[1] This receptor is a G-protein coupled receptor, and its blockade by this compound modulates the activity of downstream signaling pathways and neural circuits that are integral to the regulation of sleep-wake cycles, and specifically the generation and maintenance of REM sleep. The blockade of 5-HT7 receptors has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep in both rodent models and healthy human volunteers.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of this compound on REM sleep architecture.

Table 1: Preclinical Efficacy of this compound on REM Sleep in Rodents

| Parameter | Species | Dosage (mg/kg, p.o.) | Change from Vehicle/Control | Statistical Significance | Reference |

| REM Sleep Latency | Rat | 10 | Increased | p < 0.05 | Bonaventure et al., 2012 |

| 30 | Significantly Increased | p < 0.01 | Bonaventure et al., 2012 | ||

| REM Sleep Duration | Rat | 10 | Decreased | p < 0.05 | Bonaventure et al., 2012 |

| 30 | Significantly Decreased | p < 0.01 | Bonaventure et al., 2012 | ||

| Number of REM Periods | Rat | 10, 30 | No Significant Change | - | Bonaventure et al., 2012 |

| NREM Sleep | Rat | 10, 30 | No Significant Change | - | Bonaventure et al., 2012 |

Table 2: Clinical Efficacy of this compound on REM Sleep in Healthy Human Volunteers

| Parameter | Dosage | Change from Placebo | Statistical Significance | Reference |

| REM Sleep Latency | 20 mg | Prolonged | p < 0.05 | Bonaventure et al., 2012 |

| REM Sleep Duration | 20 mg | Reduced | p < 0.05 | Bonaventure et al., 2012 |

| Total Sleep Time | 20 mg | No Significant Change | - | Bonaventure et al., 2012 |

| Sleep Efficiency | 20 mg | No Significant Change | - | Bonaventure et al., 2012 |

Experimental Protocols

Preclinical Polysomnography in Rodents (Adapted from Bonaventure et al., 2012)

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under isoflurane anesthesia. Stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG, and stainless steel wires were inserted into the neck musculature for EMG.

-

Acclimatization: Following a recovery period of at least one week, rats were habituated to the recording chambers and tethered recording cables for several days before the start of the experiment.

-

Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, at the beginning of the light period.

-

Polysomnographic Recording: Continuous EEG and EMG recordings were conducted for 6 hours post-dosing. The sleep-wake states were visually scored in 30-second epochs as wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.

-

Data Analysis: The latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM periods, and the total duration of NREM sleep were quantified and statistically analyzed.

Clinical Polysomnography in Healthy Volunteers (Adapted from Bonaventure et al., 2012)

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy male volunteers.

-

Drug Administration: Participants received a single oral dose of this compound (20 mg) or placebo in two separate treatment periods, with a washout period in between.

-

Polysomnographic Recording: Overnight polysomnography (PSG) was performed in a sleep laboratory. Standard EEG, EOG (electrooculogram), and EMG recordings were conducted to monitor sleep stages.

-

Data Analysis: Sleep records were scored according to the Rechtschaffen and Kales criteria. Key REM sleep parameters, including REM latency, total REM sleep time, and other sleep architecture variables, were analyzed.

Signaling Pathways and Logical Relationships

The antagonism of 5-HT7 receptors by this compound is believed to influence REM sleep by modulating the activity of key neural circuits in the brainstem, particularly those involving GABAergic and cholinergic neurons.

References

- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between cholinergic and GABAergic neurotransmitters in and around the locus coeruleus for the induction and maintenance of rapid eye movement sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Nootropic Effects of JNJ-18038683

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor that has been investigated for its potential nootropic and antidepressant effects. Preclinical studies in rodent models have demonstrated pro-cognitive and antidepressant-like activity. However, clinical trials in humans for major depressive disorder and cognitive impairment in bipolar disorder have yielded inconclusive results. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its mechanism of action, receptor binding profile, and the methodologies and outcomes of key preclinical and clinical investigations. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile and therapeutic potential.

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive and mood disorders.[1][2] Its modulation is implicated in various physiological processes, including learning, memory, and circadian rhythms. This compound, developed by Johnson & Johnson, is a selective antagonist of the 5-HT7 receptor.[3] This document synthesizes the current body of research on this compound to serve as a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action and Receptor Binding Profile

This compound exerts its primary pharmacological effects through the blockade of the 5-HT7 receptor. This antagonism is believed to underlie its observed nootropic and antidepressant-like properties in preclinical models. The compound also exhibits a lower affinity for the 5-HT6 receptor, another target implicated in cognitive function.[3]

Receptor Binding Affinities

The binding profile of this compound and its enantiomers has been characterized at various serotonin and dopamine receptors. The levorotatory enantiomer of a related compound demonstrated significantly higher affinity for the 5-HT7 receptor.[4]

| Receptor | Ligand | Kᵢ (nM) |

| 5-HT₇ | Levorotatory Enantiomer of a this compound analog | 1.2 |

| 5-HT₇ | Dextrorotatory Enantiomer of a this compound analog | 93 |

| 5-HT₇ | This compound | Data not explicitly available in reviewed sources |

| 5-HT₆ | This compound | ~10x lower affinity than for 5-HT₇[3] |

| 5-HT₁ₐ | Data not available | - |

| 5-HT₂ₐ | Data not available | - |

| D₂ | Data not available | - |

Table 1: Receptor Binding Profile of this compound and Related Compounds. This table summarizes the available binding affinity (Kᵢ) data. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

Antagonism of the 5-HT7 receptor by this compound modulates downstream signaling cascades. The 5-HT7 receptor is coupled to Gs and G12 proteins. Its blockade is expected to inhibit the activation of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors like the extracellular signal-regulated kinase (ERK) and Akt pathways, which are critically involved in neuroplasticity and cellular survival.[1][2][5]

References

The 5-HT7 Receptor Antagonist JNJ-18038683 and its Putative Impact on Cognitive Function in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor developed by Johnson & Johnson.[1] While extensively evaluated for its antidepressant-like effects and its role in regulating REM sleep, its direct impact on cognitive function in preclinical rodent models is less documented in publicly available literature. However, the established role of the 5-HT7 receptor in cognitive processes, particularly learning and memory, suggests a strong potential for this compound as a cognitive enhancer. This technical guide synthesizes the available information on this compound, details the hypothesized mechanism of action for cognitive enhancement, and provides standardized protocols for key rodent cognitive assays relevant to its evaluation.

Introduction to this compound

This compound is a novel pharmacological tool for investigating the role of the 5-HT7 receptor in various physiological and pathological processes. Preclinical studies have demonstrated its efficacy in rodent models of depression and its ability to modulate sleep architecture.[2] Notably, a clinical trial (NCT02466685) was initiated to test the ability of this compound to improve cognition in stable bipolar patients, explicitly stating that the trial is based on "pre-clinical, pro-cognitive effects of 5-HT7 antagonism in our laboratory," with a focus on "declarative memory in rodents."[3] This strongly indicates the existence of internal data supporting its cognitive-enhancing properties.

Mechanism of Action: The Role of 5-HT7 Receptor Antagonism in Cognition

The 5-HT7 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus, thalamus, and cortex. Its activation is generally considered to be inhibitory to cognitive processes. Therefore, antagonism of the 5-HT7 receptor is hypothesized to enhance cognitive function through several mechanisms:

-

Disinhibition of Glutamatergic Neurotransmission: 5-HT7 receptor activation can suppress glutamate release. By blocking these receptors, this compound may lead to an increase in glutamatergic signaling, a key component of synaptic plasticity and learning.

-

Modulation of Cholinergic Activity: The 5-HT7 receptor can influence the activity of cholinergic neurons. Antagonism may lead to increased acetylcholine release, a neurotransmitter crucial for attention and memory.

-

Regulation of Neuronal Morphology: Chronic blockade of 5-HT7 receptors has been linked to changes in dendritic spine density and morphology, suggesting a role in long-term structural plasticity underlying memory consolidation.

Hypothesized signaling pathway for cognitive enhancement by this compound.

Preclinical Data in Rodent Models

While specific quantitative data on the effects of this compound on cognitive performance in rodent models are not extensively reported in the public domain, the following tables are structured to present such data as it would typically be reported from key behavioral assays.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess declarative and recognition memory in rodents.

Table 1: Hypothetical Quantitative Data from Novel Object Recognition Test

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle | - | 0.1 ± 0.05 | - |

| This compound | 1 | 0.3 ± 0.06 | <0.05 |

| This compound | 3 | 0.45 ± 0.07 | <0.01 |

| This compound | 10 | 0.42 ± 0.05 | <0.01 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a NOR study. Actual values are not publicly available.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task to evaluate spatial learning and memory in rodents.

Table 2: Hypothetical Quantitative Data from Morris Water Maze Test

| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | p-value vs. Vehicle | Time in Target Quadrant (%) in Probe Trial (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle | - | 45 ± 5 | - | 28 ± 3 | - |

| This compound | 1 | 35 ± 4 | <0.05 | 38 ± 4 | <0.05 |

| This compound | 3 | 28 ± 3 | <0.01 | 45 ± 5 | <0.01 |

| This compound | 10 | 30 ± 4 | <0.01 | 42 ± 4 | <0.01 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a MWM study. Actual values are not publicly available.

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test Protocol

This protocol is a standardized procedure for assessing recognition memory.

Experimental workflow for the Novel Object Recognition (NOR) test.

Materials:

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (e.g., plastic or metal, of sufficient weight to not be displaced by the animal)

-

Video tracking software

Procedure:

-

Habituation (Day 1): Each animal is individually placed in the empty open-field arena for 10 minutes to acclimate to the environment.

-

Training (Day 2):

-

Administer this compound or vehicle at the appropriate time before the training session.

-

Place two identical objects in opposite corners of the arena.

-

Allow the animal to explore the objects and the arena for a set period (e.g., 5-10 minutes).

-

The time spent exploring each object is recorded.

-

-

Retention Test (Day 2):

-

After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.

-

One of the familiar objects is replaced with a novel object.

-

Allow the animal to explore for a set period (e.g., 5 minutes).

-

The time spent exploring the familiar and novel objects is recorded.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

-

Morris Water Maze (MWM) Test Protocol

This protocol is a standardized procedure for assessing spatial learning and memory.

References

Early-Stage Research on JNJ-18038683 for Bipolar Disorder: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] The 5-HT7 receptor, a Gs-protein coupled receptor, is predominantly expressed in limbic and cortical regions of the brain, areas critically implicated in the pathophysiology of mood disorders. Its modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway has made it a compelling target for therapeutic intervention in psychiatric conditions. Early-stage research has explored the potential of this compound as a treatment for major depressive disorder and as an adjunctive therapy for cognitive impairment in stable bipolar disorder. This technical guide provides a comprehensive overview of the core preclinical and early clinical findings related to this compound.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| pKi | Human 5-HT7 (HEK293 cells) | 8.20 ± 0.01 | [2] |

| Ki | Human 5-HT7 (HEK293 cells) | ~6.31 nM | Calculated from pKi |

| pKi | Rat 5-HT7 (HEK293 cells) | 8.19 ± 0.02 | [2] |

| Ki | Rat 5-HT7 (HEK293 cells) | ~6.46 nM | Calculated from pKi |

| pKi | Native Rat 5-HT7 (Thalamus membranes) | 8.50 ± 0.20 | [2] |

| Ki | Native Rat 5-HT7 (Thalamus membranes) | ~3.16 nM | Calculated from pKi |

| pKB (Functional Antagonism) | Human 5-HT7 (HEK293 cells, Adenylate Cyclase Assay) | In good agreement with Ki | [2] |

| pKB (Functional Antagonism) | Rat 5-HT7 (HEK293 cells, Adenylate Cyclase Assay) | In good agreement with Ki | [2] |

| Selectivity | 5-HT6 Receptor | 10-fold lower affinity than for 5-HT7 | [3] |

Table 2: Preclinical Efficacy Data

| Animal Model | Species | Effect | Reference |

| Tail Suspension Test | Mouse | Effective (Antidepressant-like effect) | [4] |

| REM Sleep Analysis | Rodent | Increased latency to REM sleep, decreased REM duration | [4] |

| Circadian Rhythm | Mouse | Blocked light and 8-OH-DPAT induced phase shifts | [3] |

| Novel Object Recognition (scPCP-treated) | Mouse | Restored novel object recognition | [5] |

| Reversal Learning (scPCP-treated) | Mouse | Reversed decrease in correct responding | [5] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

General Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing either human or rat 5-HT7 receptors, or from rat thalamus tissue.[2]

-

Radioligand: [3H]5-CT (5-carboxamidotryptamine) was used as the radioligand.[2]

-

Assay Conditions: Competition binding assays were performed by incubating the membranes with a fixed concentration of [3H]5-CT and a range of concentrations of this compound.

-

Incubation: Incubation was carried out to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

Workflow for Radioligand Binding Assay:

Functional Antagonism Assay (Adenylate Cyclase Activity)

Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT7 receptor.

General Methodology:

-

Cell Line: HEK293 cells stably expressing either human or rat 5-HT7 receptors were used.[2]

-

Stimulation: Cells were stimulated with a fixed concentration of the agonist 5-HT (100 nM) to induce adenylate cyclase activity and subsequent cAMP production.[2]

-

Antagonism: Prior to agonist stimulation, cells were pre-incubated with a range of concentrations of this compound.[2]

-

cAMP Measurement: The levels of intracellular cAMP were measured.

-

Data Analysis: The concentration-dependent inhibition of the 5-HT-stimulated cAMP response by this compound was analyzed to determine its pKB value.[2]

Preclinical Animal Models

Objective: To evaluate the in vivo efficacy of this compound in animal models relevant to depression and cognitive impairment.

-

Tail Suspension Test: This is a widely used model to screen for potential antidepressant drugs. The test is based on the principle that an animal subjected to a short-term, inescapable stress of being suspended by its tail will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]

-

Novel Object Recognition (NOR) Test: This test assesses certain aspects of learning and memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. Improved performance in this task suggests pro-cognitive effects. In the context of this compound research, this test was used in mice treated with sub-chronic phencyclidine (scPCP) to model cognitive deficits.[5]

-

Reversal Learning Task: This task assesses cognitive flexibility, an executive function that is often impaired in psychiatric disorders. Animals are first trained to associate a reward with a specific stimulus. In the reversal phase, the reward contingency is switched to a previously unrewarded stimulus. The ability to adapt to this change is a measure of cognitive flexibility.[5]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT7 receptor. The 5-HT7 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP. By blocking the binding of serotonin to the 5-HT7 receptor, this compound prevents this downstream signaling cascade. The therapeutic hypothesis is that in conditions like bipolar disorder, dysregulation of the 5-HT7 receptor-mediated signaling contributes to mood instability and cognitive deficits. By antagonizing this receptor, this compound is proposed to normalize neuronal function in relevant brain circuits.

Hypothesized Signaling Pathway of this compound Action:

Clinical Development for Bipolar Disorder

This compound progressed to Phase II clinical trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[3]

Clinical Trial NCT02466685

-

Title: Testing the Ability of this compound, a Selective Serotonin (5-HT)7 Antagonist, to Improve Cognition and Reduce Residual Depressive Symptoms in Stable Bipolar Patients.[1]

-

Phase: Phase 2.[1]

-

Design: A placebo-controlled, 8-week trial.[1]

-

Population: 60 patients with stable bipolar disorder.[1]

-

Primary Outcome: The study aimed to evaluate the efficacy of this compound in improving cognitive impairment in bipolar disorder (CIBD).[1]

-

Results: The study did not show efficacy for the improvement of CIBD or mood symptoms with this compound compared to placebo. While both groups showed some improvement over time, there was no significant difference between the this compound and placebo groups.[1]

Logical Flow of Clinical Investigation for NCT02466685:

Conclusion

Early-stage research on this compound demonstrated its high affinity and selective antagonism for the 5-HT7 receptor, with promising preclinical signals in models of depression and cognitive impairment. However, these preclinical findings did not translate into clinical efficacy for improving cognitive deficits in patients with stable bipolar disorder in a Phase II trial. The lack of a statistically significant difference between this compound and placebo highlights the challenges in translating preclinical findings in psychiatric drug development. Further research would be needed to explore other potential indications or patient populations that might benefit from 5-HT7 receptor antagonism.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

JNJ-18038683: A Comprehensive Technical Guide on 5-HT7 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-18038683 for the 5-HT7 serotonin receptor. The information is compiled from various scientific sources to offer a detailed resource for researchers and professionals in the field of drug development.

Core Compound Profile

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] It has been investigated for its potential nootropic and antidepressant effects.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for the 5-HT7 receptor has been determined through radioligand binding assays. The data, presented in pKi values, indicates a high affinity for both human and rat 5-HT7 receptors. The pKi is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value signifies a stronger binding affinity.

| Receptor Target | Species | Tissue/Cell Line | Radioligand | pKi (mean ± SEM) | Ki (nM, calculated) | Reference |

| 5-HT7 | Human | HEK293 cells | [3H]5-CT | 8.20 ± 0.01 | 6.31 | [2] |

| 5-HT7 | Rat | HEK293 cells | [3H]5-CT | 8.19 ± 0.02 | 6.46 | [2] |

| 5-HT7 (native) | Rat | Thalamus membranes | [3H]5-CT | 8.50 ± 0.20 | 3.16 | [2] |

Selectivity Profile

While comprehensive screening data against a wide panel of receptors is not publicly available in full, this compound is reported to be a selective antagonist for the 5-HT7 receptor. Notably, it exhibits a 10-fold lower affinity for the 5-HT6 serotonin receptor. Further detailed selectivity data is crucial for a complete understanding of its off-target interaction profile.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and functional antagonism of this compound.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol outlines the determination of the binding affinity of this compound to the 5-HT7 receptor using a competitive radioligand binding assay.

Methodology Details:

-

Cell Lines/Tissues: Human Embryonic Kidney (HEK293) cells stably expressing either the human or rat 5-HT7 receptor, or native rat thalamus tissue, were used as the source of receptor-containing membranes.[2]

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) was used as the specific radioligand that binds to the 5-HT7 receptor.[2]

-

Procedure:

-

Membrane preparations from the cells or tissues were incubated with a fixed concentration of [3H]5-CT.

-

Increasing concentrations of the unlabeled competitor, this compound, were added to displace the binding of the radioligand.

-

The mixture was incubated to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]5-CT (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. Hill slope values close to unity suggested a competitive binding interaction at a single site.[2]

Functional Adenylate Cyclase Assay

This assay determines the functional antagonist potency of this compound by measuring its ability to inhibit the 5-HT-stimulated production of cyclic AMP (cAMP), a downstream signaling molecule of the 5-HT7 receptor.

Methodology Details:

-

Cell Lines: HEK293 cells stably expressing either the human or rat 5-HT7 receptor were utilized.[2]

-

Procedure:

-

Cells were pre-incubated with various concentrations of this compound for a defined period.

-

The cells were then stimulated with a fixed concentration of the agonist, 5-hydroxytryptamine (5-HT), to induce cAMP production via the activation of adenylate cyclase.[2]

-

Following stimulation, the cells were lysed, and the intracellular cAMP levels were measured using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based assay).

-

-

Data Analysis: The ability of this compound to inhibit the 5-HT-stimulated cAMP production was quantified. The antagonist potency is expressed as the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). The pKB values obtained were in good agreement with the pKi values from the radioligand binding studies, confirming the antagonistic nature of this compound at the 5-HT7 receptor.[2]

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This compound acts as an antagonist, blocking this signaling pathway.

Conclusion

This compound is a high-affinity and selective antagonist of the 5-HT7 receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its potent interaction with both human and rat 5-HT7 receptors. The provided experimental methodologies offer a foundational understanding for researchers seeking to replicate or build upon these findings. Further characterization of its selectivity against a broader range of CNS targets would provide a more complete picture of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Screening of JNJ-18038683

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood, cognition, and sleep.[1] The 5-HT7 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Therefore, a cell-based assay measuring the inhibition of agonist-induced cAMP production is a robust and reliable method for screening and characterizing antagonists like this compound.

These application notes provide a detailed protocol for a cell-based assay designed to determine the potency of this compound in inhibiting the 5-HT7 receptor. The protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT7 receptor and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the sensitive detection of cAMP.

Signaling Pathway of the 5-HT7 Receptor

The activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that serves as the basis for the screening assay.

References

Application Notes and Protocols for JNJ-18038683 in Animal Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor that has demonstrated potential as an antidepressant in preclinical animal models.[1][2] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in the regulation of mood, cognition, and circadian rhythms.[1] Blockade of this receptor has been shown to elicit antidepressant-like effects and modulate sleep architecture, specifically by increasing the latency to and decreasing the duration of Rapid Eye Movement (REM) sleep, a sleep stage often altered in depressive disorders.[1][3]

These application notes provide a comprehensive overview of the administration of this compound in rodent models of depression, with a focus on the tail suspension test. Detailed protocols, quantitative data from preclinical studies, and a visualization of the putative signaling pathway are presented to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound exerts its effects by blocking the 5-HT7 receptor. This receptor is coupled to a Gs protein, and its activation by serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to prevent this downstream signaling cascade. The antidepressant effects of 5-HT7 antagonism are hypothesized to involve the modulation of neuronal function and plasticity in brain regions critical for mood regulation.

References

- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for JNJ-18038683 in the Tail Suspension Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] The blockade of 5-HT7 receptors has been identified as a promising strategy for the treatment of depression and other neurological disorders.[1] Preclinical studies have demonstrated the effectiveness of this compound in rodent models of depression, including the mouse tail suspension test (TST).[1] The TST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that mice, when subjected to the inescapable stress of being suspended by their tails, will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

These application notes provide a detailed protocol for utilizing this compound in the tail suspension test to evaluate its antidepressant-like properties.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins. Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound inhibits these downstream signaling events. The precise downstream consequences of 5-HT7 receptor blockade that mediate its antidepressant-like effects are still under investigation but are thought to involve modulation of neuronal function and plasticity in brain regions implicated in mood regulation.

Experimental Protocol: Tail Suspension Test

This protocol provides a comprehensive methodology for assessing the antidepressant-like effects of this compound in mice.

Materials and Apparatus

-

Subjects: Male mice (e.g., C57BL/6 or Swiss Webster strains), 8-12 weeks old. Animals should be housed in standard conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water.

-

This compound: To be dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve this compound (e.g., sterile water, saline, or a solution containing a small percentage of DMSO or Tween 80). The choice of vehicle should be based on the solubility of the compound and should be non-toxic to the animals.

-

Positive Control (Optional): A standard antidepressant drug (e.g., Imipramine or Fluoxetine) to validate the assay.

-

Tail Suspension Apparatus: A commercially available or custom-made sound-attenuating chamber. The apparatus should consist of a horizontal bar or ledge positioned to allow the mouse to hang freely without touching the walls or floor.

-

Adhesive Tape: Medical-grade adhesive tape (approximately 1 cm wide).

-

Video Recording Equipment: A camera positioned to have a clear view of the mouse during the test.

-

Timing Device: A stopwatch or automated software.

Experimental Workflow

Procedure

-

Animal Acclimatization: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the new environment.

-

Drug Preparation and Administration:

-

Prepare fresh solutions of this compound and the vehicle control on the day of testing.

-

While specific administration details for this compound in the TST are not detailed in the primary literature, a common practice for similar compounds is intraperitoneal (i.p.) injection.[2] Oral gavage (p.o.) is another possible route.

-

Administer the appropriate dose of this compound or an equivalent volume of the vehicle control.

-

A typical pre-treatment time is 30 to 60 minutes before the test to allow for drug absorption and distribution.[3]

-

-

Tail Taping:

-

Cut a piece of adhesive tape approximately 15-20 cm long.

-

Securely wrap about 2 cm of the tape around the mouse's tail, approximately 1-2 cm from the tip.

-

-

Suspension:

-

Test Duration and Recording:

-

Scoring:

-

The primary measure is the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.[4][5][6][7]

-

Scoring can be done manually by a trained observer blind to the treatment conditions or using automated video-tracking software.

-

Often, the first 2 minutes of the test are considered an initial adaptation period, and the analysis is focused on the last 4 minutes.

-

Data Presentation and Analysis

Quantitative data from the tail suspension test should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Representative Data Table for Immobility Time in the Tail Suspension Test

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) ± SEM |

| Vehicle Control | - | 10 | Record Data Here |

| This compound | 1 | 10 | Record Data Here |

| This compound | 3 | 10 | Record Data Here |

| This compound | 10 | 10 | Record Data Here |

| Positive Control | Specify | 10 | Record Data Here |

Note: The doses provided in this table are hypothetical and should be determined based on dose-ranging studies. The primary literature confirms the effectiveness of this compound in the mouse tail suspension test but does not specify the exact doses used.[1] Researchers should conduct their own dose-response experiments to identify the optimal effective dose.

Statistical Analysis

The data on immobility time should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) is commonly used to compare the means of the different treatment groups. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to determine which specific groups differ significantly from the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The tail suspension test is a robust and widely accepted model for screening potential antidepressant compounds. The protocol outlined in these application notes provides a framework for researchers to effectively evaluate the antidepressant-like properties of the 5-HT7 receptor antagonist, this compound. Careful adherence to the experimental design and methodology will ensure the generation of reliable and reproducible data, contributing to the understanding of this compound's therapeutic potential.

References

- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

Application Notes and Protocols for JNJ-18038683 in Cognitive Enhancement Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of JNJ-18038683, a selective serotonin 5-HT7 receptor antagonist, in preclinical rodent models of cognitive enhancement. While direct and extensive literature on this compound for cognitive enhancement in rats is limited, this document consolidates available information and provides protocols based on studies with other selective 5-HT7 receptor antagonists, offering a strong foundation for designing and conducting new experiments.

Introduction

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] The 5-HT7 receptor is implicated in the regulation of various physiological processes, including mood, sleep, and circadian rhythms.[2] Emerging preclinical evidence suggests that antagonism of the 5-HT7 receptor may offer a novel therapeutic strategy for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[3][4] Blockade of 5-HT7 receptors has been shown to have pro-cognitive effects in various animal models.[3][5] These notes detail the proposed mechanism of action, relevant signaling pathways, and experimental protocols for evaluating the cognitive-enhancing properties of this compound in rats.

Mechanism of Action and Signaling Pathway

The cognitive-enhancing effects of 5-HT7 receptor antagonists are thought to be mediated through the modulation of neuronal function and plasticity in key brain regions involved in learning and memory, such as the hippocampus and prefrontal cortex. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is hypothesized to influence downstream signaling cascades that regulate synaptic plasticity and neuronal excitability. One of the key pathways implicated is the glutamatergic system; 5-HT7 receptor antagonists have been shown to normalize NMDA receptor-mediated glutamatergic transmission, which is crucial for learning and memory processes.[3]

Figure 1: Proposed signaling pathway of this compound action.

Data Presentation: Dosage and Administration

| Compound | Animal Model | Cognitive Task | Dosage | Route of Administration | Outcome | Reference |

| This compound | Mouse | Circadian Rhythm Models | 10 mg/kg | Not Specified | Blocked non-photic and photic phase shifts | [6] |

| SB-269970 | Rat | Novel Object Recognition | 1-30 mg/kg | Not Specified | Attenuated temporal deficit, improving recognition memory | [5] |

| SB-269970 | Rat | Attentional Set-Shifting Task | 2 mg/kg | Intraperitoneal (i.p.) | Reversed cognitive deficits induced by MK-801 | [3] |

| Amisulpride | Rat | Attentional Set-Shifting Task | 3 mg/kg | Not Specified | Reversed restraint-induced cognitive inflexibility | [7] |

Note: The above table includes data from related compounds to guide experimental design due to the limited availability of data specifically for this compound in rat cognitive studies.

Experimental Protocols

The following are detailed protocols for standard cognitive tasks in rats that can be adapted to evaluate the efficacy of this compound.

Novel Object Recognition (NOR) Task

This task assesses recognition memory, a form of declarative memory.

Materials:

-

Open-field arena (e.g., 70 cm x 70 cm x 45 cm).

-

Two sets of identical objects (e.g., plastic toys, metal objects), ensuring they are heavy enough not to be displaced by the rats.

-

Video recording and analysis software.

-

This compound solution and vehicle control.

Protocol Workflow:

Figure 2: Experimental workflow for the Novel Object Recognition task.

Detailed Steps:

-

Habituation: For 2-3 days prior to testing, allow each rat to explore the empty testing arena for 5-10 minutes to reduce novelty-induced stress.

-

Drug Administration: Administer this compound or vehicle at the selected dose and route (e.g., intraperitoneally) at a predetermined time before the training or test trial (e.g., 30 minutes).

-

Training Trial (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 5 minutes).

-

Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Trial (T2): In the same arena, replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

-

Data Analysis: The primary measure is the time spent exploring the novel versus the familiar object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Task